molecular formula C8H15NO2 B13434744 (3-Cyclopropylmorpholin-3-yl)methanol

(3-Cyclopropylmorpholin-3-yl)methanol

Cat. No.: B13434744
M. Wt: 157.21 g/mol
InChI Key: JPQVGMIPEFAIQP-UHFFFAOYSA-N
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Description

(3-Cyclopropylmorpholin-3-yl)methanol is a chemical compound belonging to the morpholine class. It is characterized by a morpholine ring substituted with a cyclopropyl group and a hydroxymethyl group. This compound has garnered interest due to its unique chemical and biological properties, making it a valuable subject for various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmorpholin-3-yl)methanol typically involves the reaction of cyclopropylamine with formaldehyde and morpholine under controlled conditions. The reaction proceeds through a series of steps including coupling, cyclization, and reduction reactions. The use of transition metal catalysts and stereoselective methods can enhance the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of solid-phase synthesis and advanced catalytic systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropylmorpholin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different morpholine derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various morpholine derivatives .

Scientific Research Applications

(3-Cyclopropylmorpholin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials, catalysts, and chemical processes

Mechanism of Action

The mechanism of action of (3-Cyclopropylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act on kinases involved in cell cycle regulation and cytokinesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Morpholine: A basic heterocyclic compound with a similar structure but lacking the cyclopropyl and hydroxymethyl groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholine ring.

    (2-Chloroquinolin-3-yl)methanol: Another compound with a similar methanol group but different core structure.

Uniqueness: (3-Cyclopropylmorpholin-3-yl)methanol is unique due to its combination of the morpholine ring, cyclopropyl group, and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3-cyclopropylmorpholin-3-yl)methanol

InChI

InChI=1S/C8H15NO2/c10-5-8(7-1-2-7)6-11-4-3-9-8/h7,9-10H,1-6H2

InChI Key

JPQVGMIPEFAIQP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(COCCN2)CO

Origin of Product

United States

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